

6-Hydroxypicolinic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Hydroxypicolinic acid**

Cat. No.: **B010676**

[Get Quote](#)

6-Hydroxypicolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **6-hydroxypicolinic acid**. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and related scientific fields.

Core Chemical Properties and Structure

6-Hydroxypicolinic acid, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine derivative with the molecular formula $C_6H_5NO_3$.^{[1][2][3][4][5]} It exists as a light yellow to brown crystalline powder.^{[1][2][3]} This compound is of interest due to its role as a chelating agent and its potential applications in various scientific fields.^[3]

Physicochemical Data

A summary of the key physicochemical properties of **6-hydroxypicolinic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Source
IUPAC Name	6-oxo-1,6-dihydropyridine-2-carboxylic acid	[3] [4]
CAS Number	19621-92-2	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₅ NO ₃	[1] [2] [3] [4]
Molecular Weight	139.11 g/mol	[1] [2] [3] [4]
Melting Point	270 °C (decomposes)	[1] [2]
Boiling Point (Predicted)	436.0 ± 45.0 °C	[1]
pKa (Predicted)	3.29 ± 0.20	[1] [2]
Solubility	Soluble in water, alcohols, and ether.	[6] [7]

Chemical Structure and Tautomerism

6-Hydroxypicolinic acid exhibits keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine and the 6-pyridone forms. The pyridone form is generally considered to be the more stable tautomer.[\[1\]](#)[\[2\]](#) This structural feature is crucial for its chemical reactivity and chelating abilities.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **6-hydroxypicolinic acid**.

Synthesis of 6-Hydroxypicolinic Acid

A common method for the synthesis of **6-hydroxypicolinic acid** involves the carboxylation of 2-bromo-6-hydroxypyridine.[\[8\]](#)[\[9\]](#)

Materials:

- 2-Bromo-6-hydroxypyridine

- Dry Tetrahydrofuran (THF)
- iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Dry Carbon Dioxide (CO₂)
- Ethyl acetate
- Petroleum ether
- Silica gel

Procedure:

- A solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF is cooled to 0 °C.
- A 2 M solution of i-PrMgCl in THF (1.0 equivalent) is added over 5 minutes, and the solution is stirred for an additional 5 minutes at 0 °C.
- A 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) is then added dropwise over 5 minutes, maintaining the temperature below 20 °C.
- The resulting mixture is stirred at this temperature for 30 minutes.
- Dry CO₂ (1.0 equivalent) is added, and the mixture is warmed to 20 °C over 30 minutes.
- The reaction is quenched with water.
- The aqueous phase is extracted with ethyl acetate.
- The combined organic phases are dried and concentrated.
- The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.^{[8][9]}

Workflow for the Synthesis of 6-Hydroxypicolinic Acid:

Synthesis Workflow of 6-Hydroxypicolinic Acid

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **6-Hydroxypicolinic acid**.

Spectroscopic Characterization

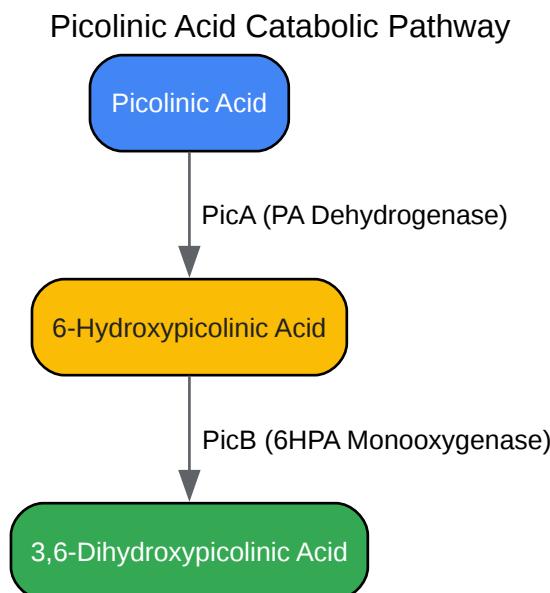
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-hydroxypicolinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H-NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C-NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to ¹H-NMR.
- Data: ¹H-NMR (600 MHz, DMSO-d₆) δ: 7.56 (dd, J = 8.9, 7.0 Hz, 1H), 6.97 (d, J = 6.8 Hz, 1H), 6.65 (d, J = 9.0 Hz, 1H). ¹³C-NMR (151 MHz, DMSO-d₆) δ: 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[10]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):


- Technique: Electrospray ionization (ESI) is a suitable method for this compound.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
- Parameters: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Biological Role: Picolinic Acid Catabolism

6-Hydroxypicolinic acid is a known intermediate in the microbial degradation pathway of picolinic acid.[1][2][3][4][8][11] In organisms such as *Alcaligenes faecalis*, picolinic acid is first hydroxylated to form **6-hydroxypicolinic acid**. This intermediate is then further metabolized.

The subsequent step in the pathway involves the conversion of **6-hydroxypicolinic acid** to 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 6HPA monooxygenase, which is designated as PicB in *Alcaligenes faecalis*.[2][12]

Picolinic Acid Degradation Pathway:

[Click to download full resolution via product page](#)

Caption: The initial steps of the picolinic acid degradation pathway in *Alcaligenes faecalis*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in *Alcaligenes faecalis* JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in *Alcaligenes faecalis* JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 19621-92-2,6-Hydroxypicolinic acid | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Hydroxypicolinic acid [webbook.nist.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]
- 11. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in *Alcaligenes faecalis* JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Hydroxypicolinic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010676#6-hydroxypicolinic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b010676#6-hydroxypicolinic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com